molecular formula C15H21N3O B2563725 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 338754-02-2

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile

Cat. No.: B2563725
CAS No.: 338754-02-2
M. Wt: 259.353
InChI Key: PQKQMOTXIJBOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is a nitrile-containing compound featuring a piperazine core substituted with a 4-methoxyphenyl group and a branched 2-methylpropanenitrile moiety. Its molecular formula is C₁₅H₂₀N₃O, with a molecular weight of 258.34 g/mol.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-4-6-14(19-3)7-5-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKQMOTXIJBOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-methoxyphenylpiperazine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, such as the alpha1-adrenergic receptors, which are involved in the regulation of various physiological processes. By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, it may influence neurotransmitter systems, such as serotonin and dopamine, which play a crucial role in mood regulation and cognitive functions .

Comparison with Similar Compounds

The structural and functional attributes of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can be contextualized by comparing it to analogous piperazine derivatives, quinoline-based compounds, and nitrile-containing analogs. Below is a detailed analysis:

Structural Analogs with Piperazine Moieties

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester Structure: Replaces the methoxy group with a chloro substituent and incorporates an ester group instead of nitrile. Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Key Differences:

  • The chloro substituent (electron-withdrawing) contrasts with the methoxy group (electron-donating), affecting solubility and reactivity.
  • The ester functional group may confer different metabolic stability compared to the nitrile group.

2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile

  • Structure : Features an acetonitrile group directly attached to the piperazine-methoxyphenyl scaffold, differing in branching from the target compound.
  • Molecular Formula : C₁₃H₁₇N₃O (MW: 231.3 g/mol) .
  • Key Differences :

  • Reduced steric bulk due to the absence of the 2-methylpropane chain.
  • Higher nitrile accessibility for chemical modifications.
Quinoline-Based Piperazine Derivatives

Several compounds in and share the piperazine linkage but incorporate quinoline cores with varied substituents:

Compound Code Core Structure Substituent on Phenyl Ring Functional Group Key Spectral Data (¹H NMR) Reference
C6 Quinoline-4-carbonyl 4-Methoxyphenyl Methyl ester δ 8.35 (d, J=8.4 Hz, 1H, quinoline-H)
D6 Quinoline-4-carbonyl 4-Methoxyphenyl Hydroxamic acid δ 10.12 (s, 1H, -NHOH)
Target Piperazine 4-Methoxyphenyl 2-Methylpropanenitrile Not reported in evidence

Key Observations :

Substituent Effects on Physicochemical Properties

The electronic nature of substituents on the phenyl ring significantly impacts molecular behavior:

Substituent (X) Electronic Effect Example Compound Melting Point (°C) Solubility Trends
-OCH₃ (Methoxy) Electron-donating Target compound Not reported Likely polar aprotic
-Cl Electron-withdrawing 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester Not reported Lower polarity than -OCH₃
-CF₃ Strongly electron-withdrawing Methyl 4-(4-(2-(4-(Trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C7) 198–200 Hydrophobic

Implications :

  • Methoxy-substituted compounds (e.g., target, C6) may exhibit better solubility in polar solvents compared to halogenated analogs.
  • Trifluoromethyl groups (C7) enhance metabolic stability but reduce aqueous solubility .
Commercial and Regulatory Status
  • The target compound is listed as discontinued in commercial catalogs (CymitQuimica), whereas analogs like the 4-chlorophenyl derivative remain synthetically accessible .
  • Regulatory guidelines () highlight related piperazine-containing impurities in pharmaceuticals, underscoring the structural relevance of such compounds in drug development .

Biological Activity

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its interactions with various biological targets, including adrenergic receptors, which are crucial in numerous physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O. Its structure features a piperazine ring substituted with a methoxyphenyl group and a nitrile functional group, which contribute to its unique pharmacological profile.

PropertyValue
Molecular Weight245.35 g/mol
CAS Number338754-02-2
SolubilitySoluble in organic solvents
Melting PointNot specified

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors (α1-AR). These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction.

Target and Mode of Action

  • Target : Alpha1-adrenergic receptors
  • Mode of Action : The compound binds to α1-AR, leading to receptor activation and subsequent intracellular signaling cascades that influence vascular tone and neurotransmitter release.

Pharmacokinetics

The pharmacokinetic properties of this compound include:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Distributed widely in tissues due to its lipophilicity.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antidepressant-like Effects

Studies have suggested that derivatives of piperazine compounds can exhibit antidepressant-like effects. The interaction with serotonin and norepinephrine pathways may contribute to mood regulation .

Antihypertensive Properties

Due to its action on α1-AR, the compound may have potential applications in treating hypertension by promoting vasodilation through receptor antagonism.

Neuroprotective Effects

Investigations into the neuroprotective properties of similar compounds suggest that they may protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Activity :
    • A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models when administered at varying doses. The results indicated alterations in serotonin levels, suggesting a mechanism involving serotonergic pathways.
  • Research on Vascular Effects :
    • Another study focused on the vascular effects of the compound, showing that it could effectively reduce blood pressure in hypertensive rat models by acting on α1-adrenergic receptors.
  • Neuroprotective Study :
    • A recent investigation highlighted the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage, providing insights into their potential therapeutic use in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

CompoundMechanism of ActionTherapeutic Use
TrazodoneSerotonin receptor antagonistAntidepressant
NaftopidilAlpha1-adrenoceptor antagonistTreatment for benign prostatic hyperplasia
UrapidilAlpha1-adrenoceptor antagonistAntihypertensive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.